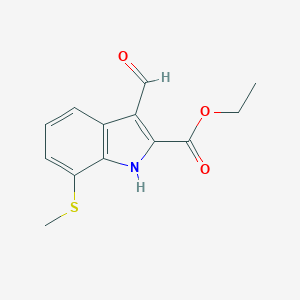
ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate, also known as EMI, is a synthetic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EMI belongs to the class of indole derivatives and possesses a unique chemical structure that makes it an attractive target for drug development.
Mecanismo De Acción
The exact mechanism of action of ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate is not fully understood. However, it has been proposed that ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate exerts its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a crucial role in tumor invasion and metastasis. Furthermore, ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Direcciones Futuras
Future research on ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate should focus on elucidating its mechanism of action and identifying its molecular targets. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Moreover, the development of novel derivatives of ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate with improved pharmacokinetic and pharmacodynamic properties should be explored. Finally, the potential use of ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate as a tool compound for studying various signaling pathways involved in disease pathogenesis should be investigated.
Métodos De Síntesis
Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-formylindole with methylthioacetate followed by esterification with ethyl chloroformate. The final step involves the oxidation of the thiomethyl group to form the desired product, ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propiedades
Nombre del producto |
ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate |
|---|---|
Fórmula molecular |
C13H13NO3S |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
ethyl 3-formyl-7-methylsulfanyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)12-9(7-15)8-5-4-6-10(18-2)11(8)14-12/h4-7,14H,3H2,1-2H3 |
Clave InChI |
ZPCPLWQPYRRPFB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)SC)C=O |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)SC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288006.png)
![3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288007.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288008.png)
![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![5,7-dibromo-3-[2-(2,4-dimethoxyphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288011.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288012.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288016.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288021.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)